molecular formula C12H21NO4 B2855156 (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate CAS No. 554451-12-6

(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate

Cat. No. B2855156
CAS RN: 554451-12-6
M. Wt: 243.303
InChI Key: ZZGMDDXYOHHJMT-DTWKUNHWSA-N
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Description

“(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with a carboxylate (COO-) group and a tert-butoxycarbonyl (Boc) protected amino group . The molecular weight is 243.30 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters are significant in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl (Boc) group is commonly introduced into organic compounds to protect the amino group during synthesis. A sustainable method for the direct introduction of the Boc group using flow microreactor systems has been developed, which is more efficient and versatile compared to traditional batch processes .

Deprotection Strategies

The Boc group is also crucial in deprotection strategies. For instance, the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes is essential in the synthesis of complex molecules. Recent developments have utilized 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes through an addition/elimination mechanism .

Functionalized Heteroarenes Synthesis

Functionalized heteroarenes with protected N-functionality are ubiquitous in the synthesis of alkaloid natural products, pharmaceuticals, and materials. The Boc group is employed to diminish the nucleophilicity of nitrogen atoms in structures like indoles and pyrroles, which is vital for the development of complex, functionally diverse structures .

Liquid-Liquid Separations in Nuclear Chemistry

In nuclear chemistry, the pursuit of functionalized soft-N-donor complexant scaffolds for the separation of trivalent minor actinides from lanthanides in simulated spent nuclear fuel has been a significant area of research. The Boc group plays a role in protecting the functional groups during the synthesis of these complexants .

Scale-Up Synthesis

The Boc group’s introduction into organic compounds has been scaled up using flow microreactor systems. This scale-up is crucial for the production of larger quantities of protected compounds for industrial and research applications .

Method Development for Complex Molecules

The development of new methods for the deprotection of N-Boc protected heteroarenes has led to advancements in the synthesis of complex molecules. These methods are essential for the creation of new pharmaceuticals and materials with improved properties .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could serve as a building block in the synthesis of more complex molecules, given its protected amino group and carboxylate functionality .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules, given its functional groups. It could potentially be used in the development of pharmaceuticals or other chemical products .

properties

IUPAC Name

methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate

CAS RN

554451-12-6
Record name (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
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